N-Butyl-N-(2-cyanophenyl)methanesulfonamide
Overview
Description
“N-Butyl-N-(2-cyanophenyl)methanesulfonamide” is a chemical compound with the molecular formula C12H16N2O2S . It is also known as AG490, and is used as a tyrosine kinase inhibitor in scientific experiments.
Molecular Structure Analysis
The molecular weight of “this compound” is 252.33 . For a more detailed molecular structure analysis, you may need to refer to the specific product documentation or a chemistry database.Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . For more detailed physical and chemical properties, you may need to refer to the product’s Material Safety Data Sheet (MSDS) or other product documentation.Scientific Research Applications
Quantum-Chemical Calculations
- Quantum-Chemical Calculation of N-(3,5-Di-Tert-Butyl-2-Hydroxyphenyl) Methanesulfonamide Compounds with Antioxidant Activity: This study conducted theoretical calculations to determine the optimized state, predict free energy, and determine the molecular orbitals involved in spectrum formation of related methanesulfonamide compounds (Yuan Xue et al., 2022).
Structural and Computational Studies
- A Combined Experimental and Computational Structural Study of N-(2-cyanophenyl)disulfonamides: This research involved experimental and computational methods to characterize the structure of N-(2-cyanophenyl)disulfonamides, confirming their geometry through various techniques (M. Mphahlele & Marole M. Maluleka, 2021).
NMR Chemical Shifts and Vibrational Transitions
- DFT Based Computational Study on the Molecular Conformation, NMR Chemical Shifts, and Vibrational Transitions for N-(2-methylphenyl) Methanesulfonamide: This paper presents a detailed quantum chemical investigation of the molecular conformation, NMR chemical shifts, and vibrational transitions of N-(2-methylphenyl)methanesulfonamide (M. Karabacak et al., 2010).
Chemoselective N-Acylation Reagents
- Studies on Development of Sufficiently Chemoselective N-Acylation Reagents: N-Acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides: This research aimed at developing storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, exploring their structure–reactivity relationship and chemoselectivity (K. Kondo et al., 2000).
Synthesis and Crystal Structure Analysis
- Synthesis and Reactivity of the 1,1-Dilithio Derivatives of Alkyl Phenyl Sulfones and N,N-Dimethyl Methanesulfonamide: This study discusses the synthesis of alkyl phenyl sulfones and N,N-dimethyl methanesulfonamide, confirming their organometallic nature through various reactions (A. Bongini et al., 1976).
Mechanism of Action
“N-Butyl-N-(2-cyanophenyl)methanesulfonamide”, also known as AG490, is used as a tyrosine kinase inhibitor in scientific experiments. Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. The enzymes catalyze the transfer of a phosphate group from ATP to a protein in a cell. It functions as a switch that can turn on and off many cellular functions.
Safety and Hazards
Properties
IUPAC Name |
N-butyl-N-(2-cyanophenyl)methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-3-4-9-14(17(2,15)16)12-8-6-5-7-11(12)10-13/h5-8H,3-4,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USWZJVFKFCTWCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1C#N)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401248900 | |
Record name | Methanesulfonamide, N-butyl-N-(2-cyanophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401248900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820686-52-9 | |
Record name | Methanesulfonamide, N-butyl-N-(2-cyanophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820686-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanesulfonamide, N-butyl-N-(2-cyanophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401248900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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